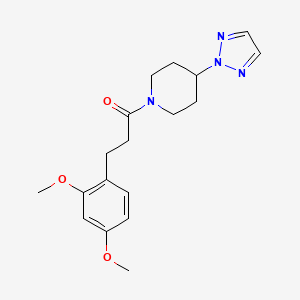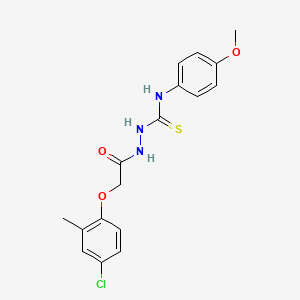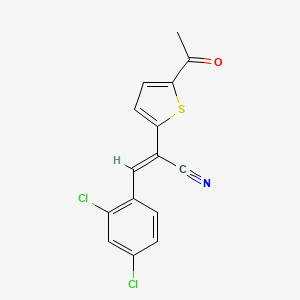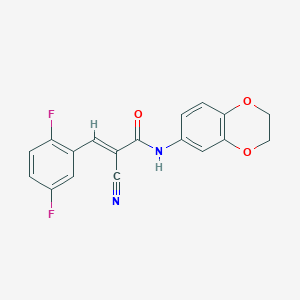
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Dimethoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethoxyphenyl group onto the propanone backbone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids as catalysts.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of triazole-containing molecules with biological targets.
Medicine: It has potential as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding or π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The dimethoxyphenyl group can further modulate the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one: Lacks the dimethoxy groups, which may affect its binding affinity and pharmacokinetic properties.
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a single methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both the triazole and piperidine rings, along with the dimethoxyphenyl group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-11-7-15(8-12-21)22-19-9-10-20-22/h3,5,9-10,13,15H,4,6-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJUKDROQVKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)
![2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine](/img/structure/B2450435.png)
![3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2450438.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)



![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)



